(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate

Description

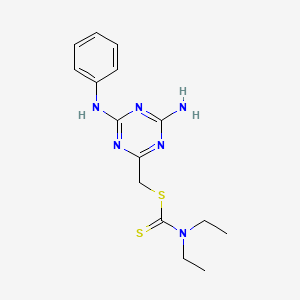

The compound "(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate" features a 1,3,5-triazine core substituted with an amino group at position 4, an anilino group (phenylamino) at position 6, and a methyl diethyldithiocarbamate group at position 2. The triazine ring is a heterocyclic scaffold known for its chemical stability and versatility in agrochemical and pharmaceutical applications . The diethyldithiocarbamate moiety introduces sulfur-based chelating properties, which may enhance metal-binding capacity or modify biological activity .

Properties

IUPAC Name |

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6S2/c1-3-21(4-2)15(22)23-10-12-18-13(16)20-14(19-12)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZLGWJUMUNRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate typically involves the reaction of cyanuric chloride with aniline and diethyldithiocarbamate under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions where the chlorine atoms on the cyanuric chloride are replaced by the amino and anilino groups. The reaction is usually carried out in a solvent such as dichloromethane or dioxane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino or anilino groups are replaced by other nucleophiles like halides or alkoxides

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Triazine derivatives are being investigated for their potential as anticancer agents. Studies have demonstrated that certain triazine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cancer progression.

- Antiviral Properties : Some studies suggest that triazine derivatives may possess antiviral activity, particularly against viruses like HIV and influenza. The presence of the dithiocarbamate group may enhance the compound's ability to interfere with viral replication .

Agricultural Applications

- Herbicides : The triazine family is well-known for its use in herbicides due to their ability to inhibit photosynthesis in plants. Compounds like this compound may be explored for their efficacy in controlling weed growth in agricultural settings .

- Plant Growth Regulators : There is ongoing research into the use of triazine derivatives as plant growth regulators. These compounds can potentially enhance crop yield and resistance to environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been reported to improve yields and reduce reaction times .

Case Studies

- Antimicrobial Evaluation : A study conducted on various triazine derivatives showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications in the aniline substituent significantly affect antimicrobial potency .

- Anticancer Screening : In vitro studies demonstrated that specific triazine derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. These findings suggest a potential pathway for developing new cancer therapies based on triazine chemistry .

Mechanism of Action

The mechanism of action of (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cell proliferation. Additionally, its ability to form stable complexes with metal ions makes it useful in chelation therapy .

Comparison with Similar Compounds

Structural Analogues in the Triazine Family

The triazine core is a common structural motif in agrochemicals. Below is a comparative analysis of substituent effects and applications:

Key Observations :

- Substituent Influence: The 4-amino and 6-anilino groups in the target compound contrast with methoxy, ethoxy, or trifluoroethoxy groups in commercial herbicides. Amino groups may enhance hydrogen bonding with biological targets, while alkoxy groups improve lipophilicity and membrane penetration .

- Functional Group Impact: The diethyldithiocarbamate group differs significantly from sulfonylurea moieties in ethametsulfuron or metsulfuron. Sulfonylureas inhibit ALS enzymes, whereas dithiocarbamates are known for metal chelation and radical scavenging, suggesting divergent modes of action .

Reactivity and Stability Considerations

- Amino vs. Nitro Groups: Substrate analogues with amino groups (e.g., 4-aminobenzamide, 4-aminobenzoic acid) exhibit distinct reactivity profiles compared to nitro derivatives.

- Lumping Strategy: Compounds with similar triazine cores but varying substituents (e.g., amino, anilino, dithiocarbamate) may be grouped for modeling physicochemical processes. However, the unique diethyldithiocarbamate group likely necessitates separate evaluation for environmental persistence or toxicity .

Biological Activity

The compound (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate (commonly referred to as DEDT ) is a derivative of diethyldithiocarbamate (DDTC) that has garnered attention for its potential biological activities, particularly in cancer research and as a reactive species scavenger. This article explores the biological activity of DEDT, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

DEDT is characterized by the presence of a triazine ring and a dithiocarbamate moiety. Its molecular formula is C_{12}H_{16N_4S_2 with a molecular weight of 288.41 g/mol. The compound's structure can be represented as follows:

Reactive Species Scavenging

One notable mechanism through which DEDT exhibits biological activity is its ability to scavenge reactive oxygen species (ROS) and other electrophilic intermediates. Research indicates that diethyldithiocarbamate can react with various alkylating agents, potentially mitigating their mutagenic effects. In particular, studies have shown that DEDT can form stable intermediates when interacting with nitrosoureas, suggesting its role in detoxifying harmful compounds within cellular environments .

Cytotoxicity and Anticancer Activity

DEDT has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study assessed the compound's activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that DEDT exhibited significant cytotoxicity with IC50 values ranging from 3.6 µM to 11.0 µM for certain derivatives .

Case Study 1: Anticancer Evaluation

In a comprehensive study published in the International Journal of Molecular Sciences, researchers synthesized several derivatives of DEDT and evaluated their anticancer properties. The study revealed that modifications in the substituent groups significantly influenced cytotoxic activity. For example, compounds with a trifluoromethyl group showed enhanced activity compared to those without .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DEDT-A | 3.6 | HCT-116 |

| DEDT-B | 5.0 | MCF-7 |

| DEDT-C | 11.0 | HeLa |

Case Study 2: Mechanism Exploration

Another investigation focused on understanding the mechanism of action of DEDT derivatives. The study assessed cell cycle arrest and apoptosis induction in treated cells. It was found that DEDT induced G0/G1 and G2/M phase arrest independent of p53 status in the cells, indicating a novel mechanism for inducing apoptosis .

Q & A

Basic: What are the recommended synthetic routes for (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate, and how can reaction efficiency be improved?

Answer:

The synthesis involves nucleophilic substitution between 4-amino-6-anilino-1,3,5-triazin-2-ylmethanol and diethyldithiocarbamoyl chloride. Key optimization strategies include:

- Temperature control: Maintain 0–5°C to suppress side reactions.

- Catalysts: Use triethylamine (TEA) to enhance nucleophilicity .

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%.

- Monitoring: TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and NMR ([1H NMR in DMSO-d6: δ 1.2–1.4 ppm for CH2CH3, 3.8–4.1 ppm for SCH2]) confirm structural integrity .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

- High-resolution mass spectrometry (HRMS): ESI+ mode confirms molecular weight (e.g., [M+H]+ = 423.15).

- NMR spectroscopy: [1H/13C NMR in DMSO-d6 identifies triazine protons (δ 7.8–8.2 ppm) and anilino NH2 (δ 5.9 ppm).

- HPLC: C18 column with 70:30 acetonitrile/water (λ = 254 nm) verifies purity ≥95% .

Advanced: How can researchers resolve discrepancies in reported stability profiles of this compound under oxidative conditions?

Answer:

Adopt a factorial design to isolate variables:

| Factor | Range | Monitoring Method |

|---|---|---|

| pH | 2–10 | UV-Vis (λmax = 280 nm) |

| Temperature | 25–60°C | LC-MS for degradation products |

| Oxidant (H2O2) | 0.1–5 mM | ANOVA for statistical significance |

| Results may show pH >8 accelerates hydrolysis; stabilize with pH 6–7 buffers and inert storage . |

Advanced: What methodologies are suitable for evaluating the environmental fate and ecotoxicological impacts of this compound?

Answer:

Follow tiered assessment:

Phase 1 (Physicochemical properties):

- Determine logP via shake-flask method.

- Hydrolysis half-lives at pH 4, 7, 9 (25°C).

Phase 2 (Toxicity):

- Daphnia magna 48h EC50 and algal growth inhibition (OECD 201).

Phase 3 (Ecosystem impact):

- Soil microcosm studies for biodegradation (CO2 respirometry).

- QSAR modeling predicts bioaccumulation .

Advanced: How should contradictory data on the compound’s metal-chelating behavior be systematically addressed?

Answer:

- Isothermal titration calorimetry (ITC): Quantify binding constants (Kd) for Cu2+/Fe3+ at 0.1–0.5 M KCl.

- UV-Vis titration: Monitor λ = 450–600 nm for dithiocarbamate-metal complexes.

- Job’s plot analysis: Confirm stoichiometry (1:1 vs. 1:2 binding).

- Control redox interference: Use argon-purged solutions to limit oxidation .

Basic: What strategies are recommended for optimizing the compound’s solubility in aqueous and organic solvents for biological assays?

Answer:

- Aqueous systems: Prepare DMSO stock (≥10 mM) and dilute in PBS (pH 7.4) or DMEM with 10% FBS.

- Organic solvents: Test DMF, THF, or acetonitrile with sonication (40°C, 30 min).

- Co-solvents: Use Tween-80 (5%) or cyclodextrins to enhance solubility.

- Dynamic light scattering (DLS): Detect nanoparticle formation if solubility <1 mg/mL .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

Answer:

- In vitro assays: Incubate with liver microsomes (human/rat) and NADPH cofactor.

- LC-HRMS: Identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- CYP450 inhibition studies: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Data integration: Map metabolites to toxicity pathways using tools like MetaboAnalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.